molecular formula C13H14O3 B13569086 Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate

Methyl 3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate

Cat. No.: B13569086
M. Wt: 218.25 g/mol
InChI Key: OHHXEDCZXUCWAH-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a naphthalene core fused with an oxirane (epoxide) ring and a methyl ester group at the 3'-position. The compound was listed in a commercial catalog (CymitQuimica) but is currently discontinued, indicating challenges in procurement .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl spiro[2,3-dihydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C13H14O3/c1-15-12(14)11-13(16-11)8-4-6-9-5-2-3-7-10(9)13/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

OHHXEDCZXUCWAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthesis via Intramolecular Epoxidation of Naphthalene Derivatives

Procedure:

  • Step 1: Synthesis of a suitable naphthalene precursor bearing a hydroxyl group ortho to the side chain, typically via electrophilic aromatic substitution or directed ortho-lithiation.
  • Step 2: Conversion of the hydroxyl group to a suitable leaving group (e.g., halide or sulfonate ester).
  • Step 3: Epoxidation of the olefinic bond adjacent to the aromatic ring using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst, leading to the formation of the spiro-epoxide.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reagents: m-CPBA (1.2–1.5 equivalents)

Outcome:

  • Formation of the spiro-epoxide core with high regio- and stereoselectivity.

Photocatalytic or Visible-Light-Mediated Synthesis

Recent studies demonstrate the use of visible-light irradiation to facilitate the formation of spiro-epoxides, avoiding harsh oxidants:

  • Procedure:
    • React aromatic precursors with suitable oxidants under LED irradiation.
    • Use of photocatalysts is avoided, relying solely on light energy.
    • This method enhances selectivity and yields for sensitive substrates.

Example:

  • Trifluoromethylated spiro-epoxides prepared under 427 nm LED light with DCM as solvent, as reported in recent literature.

Cyclization via Epoxidation of Unsaturated Precursors

  • Starting Material: A naphthalene derivative with an alkene side chain.
  • Method:
    • Use of peracids (e.g., m-CPBA) for epoxidation.
    • Intramolecular cyclization occurs through nucleophilic attack of the aromatic oxygen or side chain to form the spiro-epoxide.

Reaction Conditions:

  • Solvent: DCM or chloroform
  • Temperature: 0°C to room temperature
  • Reaction time: 2–6 hours

Yield:

  • Typically ranges from 60–85%, depending on substrate and conditions.

Synthesis via Nucleophilic Epoxidation

  • Approach:
    • Nucleophilic attack on epoxidizing agents such as dimethyl dioxirane (DMDO) or hydrogen peroxide in the presence of catalysts.
    • Suitable for substrates with electron-rich aromatic systems.

Functionalization and Esterification

Post-epoxidation, the carboxylate group is introduced via:

  • Esterification: Methylation of the carboxylic acid using methyl iodide (MeI) or dimethyl sulfate under basic conditions.
  • Alternative: Direct esterification with methanol and acid catalysts (e.g., sulfuric acid).

Reaction Conditions:

  • Solvent: Methanol or DCM
  • Catalyst: Sulfuric acid or potassium carbonate
  • Temperature: Reflux or room temperature

Outcome:

  • Formation of methyl ester with high yield (>80%).

Summary of Preparation Data

Step Reaction Type Reagents Conditions Yield Notes
1 Aromatic substitution Electrophiles (e.g., halogens) Reflux, solvent-specific 70-90% For precursor synthesis
2 Epoxidation m-CPBA or hydrogen peroxide 0°C to RT 60-85% Regio- and stereoselective
3 Cyclization Intramolecular nucleophile attack Mild heating 65-85% Forms spiro-epoxide ring
4 Esterification Methyl iodide, methanol Reflux >80% Converts acid to methyl ester

Notable Research Findings and Innovations

  • Photocatalytic methods have significantly improved yields and selectivity, reducing the need for harsh oxidants.
  • Visible-light-mediated synthesis allows for milder conditions, beneficial for sensitive functional groups.
  • Substituent effects : Electron-donating groups on the aromatic ring facilitate epoxidation, while electron-withdrawing groups like trifluoromethyl influence regioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the original compound, such as hydroxylated, aminated, or thiolated products.

Scientific Research Applications

Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

a. Spiro-Epoxide Derivatives with Trifluoromethyl/Phenyl Groups
  • Compounds :
    • (1R,3'S)-7-Methoxy-3'-phenyl-3'-(trifluoromethyl)-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
    • (1R,3'R)-7-Bromo-3'-phenyl-3'-(trifluoromethyl)-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
  • Key Differences :
    • Substituents: Trifluoromethyl and phenyl groups at the 3'-position, with additional methoxy or bromo groups on the naphthalene ring.
    • Synthesis: Prepared via a visible-light-mediated, catalyst-free epoxidation method, contrasting with traditional epoxide synthesis routes .
    • Reactivity: The electron-withdrawing trifluoromethyl group may enhance electrophilic reactivity compared to the ester group in the target compound.
b. Naphthoquinone Spiroketals (Palmarumycins)
  • Example : (R)-4-Methoxy-3,4-dihydro-2H-spiro[naphthalene-1,2'-naphtho[1,8-de][1,3]dioxin]-6-ol
  • Key Differences: Core Structure: Replaces the oxirane with a dioxin ring, forming a naphthoquinone spiroketal.
c. Spiro-Oxazolidine-Dione Derivative
  • Compound : 3,4-Dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione
  • Key Differences: Heterocycle: Oxazolidine-dione system replaces the oxirane-ester motif. Molecular Formula: C12H11NO3 vs. the target compound’s estimated formula (C13H12O3). Functionality: The lactam-lactone structure may confer distinct solubility and stability profiles .

Physicochemical and Functional Properties

  • Ester vs. Trifluoromethyl Groups : The methyl ester in the target compound may increase lipophilicity compared to trifluoromethyl-substituted analogs, influencing membrane permeability in drug design.
  • Epoxide Reactivity : The oxirane ring in all spiro-epoxides is highly reactive, enabling ring-opening reactions for functionalization. However, steric hindrance from substituents (e.g., phenyl groups) may modulate reactivity .
  • Spectroscopic Data : Trifluoromethyl spiro-epoxides show distinct ¹⁹F NMR signals (δ -62 to -64 ppm) and ¹H NMR resonances for epoxide protons (δ 3.5–4.5 ppm), which could guide structural validation of the target compound .

Biological Activity

Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which combines a naphthalene moiety with an oxirane (epoxide) ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Overview

The molecular formula of this compound is C13H14O3, with a molecular weight of 218.25 g/mol. The spiro structure allows for interesting chemical properties and potential biological activities, making it a subject of research in various fields including medicinal chemistry and organic synthesis.

Property Value
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
StructureSpirocyclic

The biological activity of this compound is primarily attributed to its epoxide ring. This ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biomolecules. Such interactions can modulate various biological pathways, including enzyme inhibition and receptor binding.

Potential Biological Activities

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines.
  • Anticancer Potential : The unique structure may facilitate interactions with cancer cell pathways.

Anticancer Activity

A study investigating the anticancer properties of spiro compounds found that derivatives similar to this compound could induce apoptosis in various cancer cell lines. For instance, spiro compounds have been shown to inhibit the proliferation of human bladder cancer cells through modulation of specific signaling pathways like PI3K/Akt .

Anti-inflammatory Action

Research has indicated that certain spiro compounds can suppress the expression of inflammatory markers such as IL-1β and COX-2 in cell culture models . This suggests that this compound may also possess similar anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Unique Features
4-Methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carbonitrileC13H14NContains a carbonitrile group; different biological activity potential
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]VariedKnown for fluorescence sensing; shares spiro structure
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivativesVariedPotential viral protease inhibition

These comparisons illustrate how this compound stands out due to its specific combination of functionalities and potential applications in medicinal chemistry and material science.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]-3'-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including alkylation and cyclization. A typical procedure (adapted from similar spiro compounds) includes:
  • Using a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to generate oxyanions for nucleophilic substitution .
  • Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Quenching with ice, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .
  • Purification via recrystallization (e.g., MeOH) to isolate the product .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsPurposeReference
AlkylationPropargyl bromide, K₂CO₃, DMF, RTIntroduce spiro-oxirane moiety
CyclizationPiperidine, reflux in MeOHFacilitate ring closure

Q. How can researchers purify this compound and assess its purity?

  • Methodological Answer :
  • Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve stereoisomers .
  • Purity Assessment :
  • Melting point analysis to confirm consistency with literature values.
  • HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key peaks include:
  • δ 3.73 (s, OCH₃ ester group) .
  • δ 4.38–5.42 (d, J = 9 Hz, spiro-oxirane CH groups) .
  • IR Spectroscopy : Bands at ~1730 cm⁻¹ (ester C=O stretch) and ~1200 cm⁻¹ (epoxide C-O) .
  • X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s transformations under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation with DDQ : Converts dihydro-naphthalene to aromatic naphthalene via hydride abstraction, forming quinone derivatives (monitored by TLC and NMR) .
  • Reduction (NaBH₄/CeCl₃) : Reduces the ketone group to an alcohol while preserving the spiro-oxirane ring .
  • Mechanistic Insight : Computational modeling (DFT) of transition states can predict regioselectivity in these reactions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer :
  • Cross-validate using complementary techniques:
  • VT-NMR (variable temperature) to detect dynamic effects (e.g., ring-flipping) .
  • NOESY/ROESY to confirm spatial proximity of protons in rigid spiro systems .
  • Case Study : Discrepancies in dihedral angles (X-ray vs. DFT-optimized structures) may arise from crystal packing effects; refine models using Hirshfeld surface analysis .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Q. How to design experiments studying substituent effects on the spiro-oxirane ring?

  • Methodological Answer :
  • SAR Table : Compare analogs with varying substituents (e.g., -Cl, -CN) :
    Table 2: Substituent Effects on Reactivity
SubstituentBicyclic FrameworkKey Reactivity TrendReference
-COOCH₃Naphthalene-spiro-oxiraneHigh ester hydrolysis rate
-ClBicyclo[2.2.1]heptane-spiro-oxiraneEnhanced electrophilicity
  • Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What kinetic studies are critical for optimizing reaction efficiency?

  • Methodological Answer :
  • Pseudo-First-Order Kinetics : Monitor ester hydrolysis (pH 7.4 buffer, UV-Vis at 240 nm) to determine rate constants (k) and half-life .
  • Arrhenius Analysis : Measure k at 25–60°C to calculate activation energy (Eₐ) for epoxide ring-opening reactions .

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